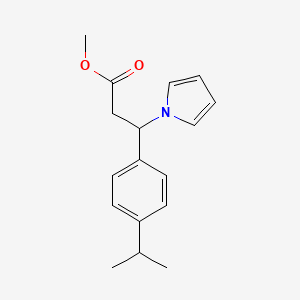

methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO2/c1-13(2)14-6-8-15(9-7-14)16(12-17(19)20-3)18-10-4-5-11-18/h4-11,13,16H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXYLUXYGBGGRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C(CC(=O)OC)N2C=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321025 | |

| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821738 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477850-23-0 | |

| Record name | methyl 3-(4-propan-2-ylphenyl)-3-pyrrol-1-ylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Medicinal Chemistry

Methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate has been studied for its potential therapeutic effects. Its structural features suggest it may exhibit biological activities that could be harnessed in drug development.

- Antimicrobial Properties : Preliminary studies indicate that derivatives of pyrrole compounds can possess antimicrobial activities. The compound may share similar properties due to its structural analogies, making it a candidate for further investigation in antimicrobial drug discovery .

Pharmaceutical Development

The compound's potential as a lead compound in pharmaceutical formulations is notable. Its unique structure may contribute to specific receptor interactions, making it relevant in the development of drugs targeting various diseases.

Materials Science

Research into the polymerization of pyrrole derivatives has shown that compounds like this compound can be utilized in creating advanced materials with unique electrical and thermal properties.

Case Study 1: Antimicrobial Activity

A study investigated a series of pyrrole derivatives for their antimicrobial efficacy. The results indicated that compounds with similar structural features to this compound exhibited significant antibacterial and antifungal activities, suggesting that this compound could be effective against microbial pathogens .

Case Study 2: Drug Development

In drug formulation research, this compound was analyzed for its pharmacokinetic properties. The study highlighted its potential as a scaffold for developing new therapeutic agents aimed at enhancing bioavailability and solubility compared to existing drugs .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of methyl 3-(4-isopropylphenyl)-3-(1H-pyrrol-1-yl)propanoate with analogous compounds, focusing on structural features, physicochemical properties, and synthetic relevance.

Structural Analogs

*Calculated molecular weight based on formula.

Key Comparative Analysis

Heterocyclic Influence

- Target Compound : The pyrrole ring (C4H4N) is a five-membered aromatic heterocycle with delocalized π-electrons, enabling interactions with biological targets (e.g., enzymes or receptors). Its smaller size compared to pyrazolo-pyridine derivatives may enhance solubility in polar solvents.

- Pyrazolo-pyridine Analog (): The fused pyrazolo-pyridine system introduces two nitrogen atoms and a rigid bicyclic structure, increasing molecular weight (313.30 vs. Fluorine substituents further modulate electronic properties and metabolic stability .

Substituent Effects

- 4-isopropylphenyl vs. Diiodophenyl (): The target’s isopropyl group is a bulky, lipophilic substituent that enhances membrane permeability. In contrast, the diiodophenyl group in ’s compound introduces heavy iodine atoms, significantly increasing molecular weight (483.47 vs. 271.35) and likely reducing solubility in non-polar solvents. Iodine’s electronegativity may also confer contrast-agent properties .

Industrial Relevance

- Both the target compound and ’s pyrazolo-pyridine derivative are pharmaceutical intermediates. Pyrrole-based structures are common in kinase inhibitors, while pyrazolo-pyridines are explored for antiviral and anticancer applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.